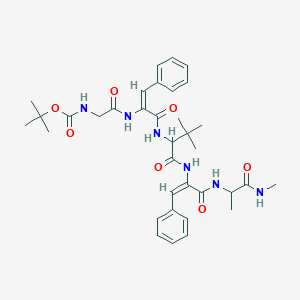
N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) is a compound that has been extensively studied for its potential use as an anticancer agent. Its unique structure and mechanism of action make it a promising candidate for the development of new cancer treatments. In
Mécanisme D'action
The mechanism of action of N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) involves binding to DNA and forming covalent adducts with the DNA molecule. This leads to the disruption of DNA structure and function, ultimately resulting in cell death. The compound has been shown to be particularly effective against cancer cells that have developed resistance to other chemotherapy agents.
Biochemical and Physiological Effects:
N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxicity, it has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. Its unique mechanism of action and broad spectrum of activity make it a promising candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) is its ability to overcome resistance to other chemotherapy agents. This makes it a valuable tool for studying drug resistance mechanisms in cancer cells. However, the compound also has some limitations for lab experiments. Its cytotoxicity can make it difficult to work with, and its mechanism of action can be complex and difficult to study.
Orientations Futures
There are a number of future directions for research on N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II). One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of research is the identification of biomarkers that can predict response to the compound, allowing for more personalized treatment strategies. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Méthodes De Synthèse
The synthesis of N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) involves the reaction of acridine-4-carboxamide with ethylenediamine in the presence of a platinum catalyst. The resulting compound is then treated with hydrochloric acid to form the dichloroplatinum(II) salt. This method has been refined over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) has been extensively studied for its potential use as an anticancer agent. It has shown promising results in preclinical studies, demonstrating potent cytotoxicity against a variety of cancer cell lines. Its mechanism of action involves binding to DNA and disrupting its structure, leading to cell death.
Propriétés
Numéro CAS |
142039-10-9 |
|---|---|
Formule moléculaire |
C19H22Cl2N4OPt |
Poids moléculaire |
588.4 g/mol |
Nom IUPAC |
N-[3-(2-aminoethylamino)propyl]acridine-4-carboxamide;platinum(2+);dichloride |
InChI |
InChI=1S/C19H22N4O.2ClH.Pt/c20-9-12-21-10-4-11-22-19(24)16-7-3-6-15-13-14-5-1-2-8-17(14)23-18(15)16;;;/h1-3,5-8,13,21H,4,9-12,20H2,(H,22,24);2*1H;/q;;;+2/p-2 |
Clé InChI |
KTAFMDUJJUKBRH-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCNCCN.[Cl-].[Cl-].[Pt+2] |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCNCCN.[Cl-].[Cl-].[Pt+2] |
Synonymes |
4ACC3PtenCl2 N-(3-N-(ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




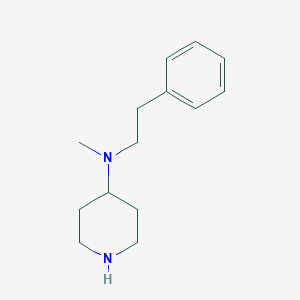
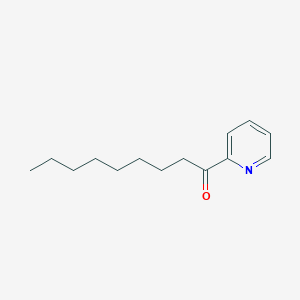

![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)



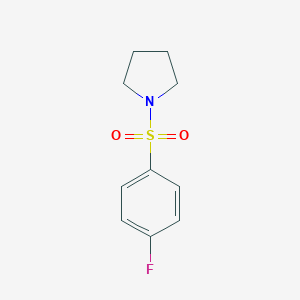

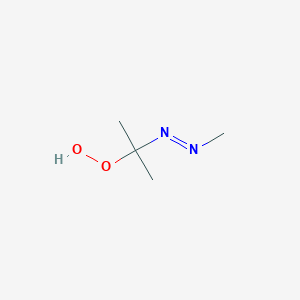
![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)

